Methyl(oxan-3-ylmethyl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-(oxan-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-5-7-3-2-4-9-6-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDNBVAIWWHHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507339 | |
| Record name | N-Methyl-1-(oxan-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7179-97-7 | |
| Record name | N-Methyl-1-(oxan-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl(oxan-3-ylmethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Reaction Pathways for Methyl Oxan 3 Ylmethyl Amine
Retrosynthetic Analysis and Strategic Disconnections for Methyl(oxan-3-ylmethyl)amine Scaffolds
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily accessible precursors. For this compound, the most logical disconnection is the carbon-nitrogen (C-N) bond between the methylamino group and the oxan-3-ylmethyl moiety. This primary disconnection suggests two principal synthetic strategies based on the nature of the bond-forming step.
Disconnection via Reductive Amination: The C-N bond can be formed by the reaction between an oxane-based carbonyl compound and methylamine (B109427). This retrosynthetic step leads to oxane-3-carbaldehyde (or a corresponding ketone) and methylamine as the key precursors. The forward reaction involves the formation of an imine or enamine intermediate, which is then reduced to the target amine.
Disconnection via Nucleophilic Substitution: Alternatively, the C-N bond can be constructed through the alkylation of methylamine. This approach disconnects the target molecule into a methylamine nucleophile and an electrophilic oxan-3-ylmethyl fragment bearing a suitable leaving group, such as a halide (e.g., bromide or chloride). The forward synthesis would involve an S_N2 reaction between 3-(halomethyl)oxane and methylamine. vulcanchem.com
These two disconnections form the basis for the most common and established methods for synthesizing this compound and its derivatives.
**2.2. Classical and Established Synthetic Routes to this compound Derivatives
Classical synthetic methods remain fundamental for the laboratory-scale and industrial production of amine scaffolds. These routes are generally well-understood, reliable, and utilize readily available reagents.
Reductive amination is a highly effective and widely used method for forming C-N bonds. organic-chemistry.org The process typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine, which is subsequently reduced in situ to the desired amine. nih.gov For the synthesis of this compound, this involves the reaction of an oxane-3-carbaldehyde or a related ketone with methylamine.
A common protocol involves a two-step, one-pot procedure. First, oxane-3-carbaldehyde and methylamine react to form the corresponding imine intermediate. vulcanchem.com This is followed by the addition of a reducing agent to selectively reduce the C=N double bond. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reductant for this purpose due to its mild nature and selectivity. The reaction is typically performed at controlled temperatures to manage reactivity and improve yield.
Table 1: Representative Conditions for Reductive Amination
| Precursor | Amine | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Oxan-3-ylmethyl ketone | Methylamine | Sodium Borohydride (NaBH₄) | Methanol | 0 to 25 | 75–80 |
The use of sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another popular variation, as it is a mild reagent that can often be used in a direct, one-step process without the need to pre-form the imine. mdma.ch
Nucleophilic substitution provides a direct route for the N-alkylation of amines. science-revision.co.uk In this strategy, a halogenated oxane derivative, such as 3-(chloromethyl)oxane or 3-(bromomethyl)oxane, serves as the electrophile, which reacts with methylamine acting as the nucleophile. The reaction typically proceeds via an S_N2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon atom, displacing the halide leaving group. savemyexams.com
To drive the reaction to completion and neutralize the hydrogen halide formed during the reaction, a base is typically required. Inorganic bases like potassium carbonate are common choices. The solvent plays a critical role, with polar aprotic solvents like dimethylformamide (DMF) being effective at solvating the reactants and facilitating the substitution. A significant challenge with this method is the potential for over-alkylation, where the secondary amine product can react further to form a tertiary amine and even a quaternary ammonium (B1175870) salt. science-revision.co.uk Using a large excess of the primary amine can help to favor the desired mono-alkylation product. chemguide.co.uk
Table 2: Representative Conditions for Nucleophilic Substitution
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 3-(chloromethyl)oxane | Methylamine (2.0 eq) | Potassium carbonate (K₂CO₃) | DMF | 80 | 60–65 |
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. organic-chemistry.org MCRs are highly valued for their atom economy, efficiency, and ability to rapidly generate molecular complexity. researchgate.net While specific MCRs for the direct synthesis of this compound are not prominently documented, established MCRs could theoretically be adapted.
Modern and Sustainable Approaches in this compound Synthesis
Modern synthetic chemistry increasingly emphasizes the development of sustainable and efficient methodologies. This includes the use of catalytic systems that can operate under mild conditions, reduce waste, and offer high selectivity.
Catalytic C-N bond formation reactions represent a significant advancement over classical stoichiometric methods. rsc.org Transition-metal catalysis, in particular, has provided powerful tools for amine synthesis. nih.gov
Copper-Catalyzed Coupling: Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, are effective for forming bonds between aryl halides and amines. Recent advancements have extended these methods to include aliphatic amines. nih.gov For example, CuI-catalyzed coupling reactions promoted by amino acids like N-methylglycine can proceed at mild temperatures (e.g., 40 °C) with aliphatic primary amines. nih.gov Such a system could potentially be adapted for the coupling of a 3-(halomethyl)oxane with methylamine, offering a milder alternative to traditional high-temperature nucleophilic substitution.
Nickel-Catalyzed Hydroamination: Nickel-hydride (NiH) catalyzed hydroamination has emerged as a powerful strategy for the direct addition of an N-H bond across an alkene or alkyne. rsc.org This approach is highly atom-economical. A synthetic route could be designed starting from an oxane precursor containing a terminal alkene, such as 3-allyl-oxane. A NiH-catalyzed intermolecular hydroamination with methylamine would then form the desired C-N bond and saturate the alkene in a single step. The use of chiral ligands in these systems can also enable asymmetric hydroamination, providing access to enantiomerically enriched amine products. rsc.org
Other Catalytic Approaches: Other transition metals like iridium and rhodium have been used to catalyze reductive amination reactions using environmentally friendly hydrogen sources like formic acid or hydrogen gas. organic-chemistry.orgnih.gov These catalytic transfer hydrogenation methods avoid the use of metal hydride reagents, reducing waste and improving the safety profile of the synthesis.
These modern catalytic approaches offer promising avenues for the efficient, selective, and sustainable synthesis of this compound and related heterocyclic amines, aligning with the principles of green chemistry.
Continuous Flow Synthesis Techniques for Optimized Production
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of secondary amines like this compound, including enhanced safety, improved heat and mass transfer, and simplified scale-up. A prominent continuous flow strategy is the reductive amination of oxane-3-carbaldehyde with methylamine. This process can be designed as a cascade reaction where the initial formation of the imine intermediate and its subsequent hydrogenation occur sequentially within a single, integrated reactor network.
Catalyst-coated tube reactors, particularly those using palladium on carbon (Pd/C), have demonstrated high efficiency and stability in the hydrogenation of imines. acs.orgscispace.com For the synthesis of secondary amines, tetrahydrofuran (B95107) (THF) has been identified as an optimal solvent, providing high reaction rates while minimizing catalyst deactivation compared to other solvents like isopropanol (B130326) or toluene. acs.orgresearchgate.netscispace.com Process intensification studies have established that operating at elevated temperatures, for instance around 110 °C, can optimize production throughput. scispace.comacs.org
A key performance indicator in these systems is the turnover number (TON), which represents the moles of product formed per mole of catalyst. In long-term stability tests for similar secondary amine syntheses, Pd/C catalyst-coated tube reactors have achieved exceptional TONs, reaching as high as 150,000, a value 10 to 1,000 times greater than typical batch procedures. acs.orgscispace.com Such systems can achieve a throughput of approximately 0.75 kg of product per day in a single 5-meter reactor, showcasing the potential for multi-kilogram scale synthesis. acs.org
Table 1: Performance of Continuous Flow Reductive Amination for Secondary Amine Synthesis
| Parameter | Value / Condition | Finding | Source |
|---|---|---|---|
| Catalyst | Palladium on Carbon (Pd/C) | Stable over multiple reaction-regeneration cycles. | scispace.comacs.org |
| Reactor Type | Catalyst-Coated Tube Reactor | Allows for quick scale-up from gram to kilogram scale. | scispace.com |
| Optimal Solvent | Tetrahydrofuran (THF) | Provides high reaction rates and low catalyst deactivation. | acs.orgresearchgate.netscispace.com |
| Optimal Temperature | 110 °C | Established for optimal secondary amine production. | scispace.comacs.org |
| Achieved TON | 150,000 | Unprecedented in heterogeneous imine hydrogenation. | acs.orgscispace.com |
| Product Throughput | ~0.75 kg / day | In a single 5m catalyst-coated reactor. | scispace.comacs.org |
Biocatalytic Transformations and Enzymatic Synthesis
Biocatalysis presents a green and highly selective alternative for the synthesis of chiral amines. Enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) are particularly valuable for creating stereopure this compound. nih.govbohrium.com
Transaminases (TAs) catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde. To produce (R)- or (S)-Methyl(oxan-3-ylmethyl)amine, a prochiral ketone precursor, 1-(oxan-3-yl)acetone, could be subjected to asymmetric transamination. The field has seen significant advances through protein engineering, which has expanded the substrate scope of TAs to include sterically hindered ketones, a challenge for many traditional catalysts. almacgroup.com
Amine Dehydrogenases (AmDHs) catalyze the reductive amination of a carbonyl compound using ammonia (B1221849) or an amine as the amino donor and a nicotinamide (B372718) cofactor (NADH or NADPH) for reduction. nih.gov Engineered AmDHs could be employed for the direct synthesis of this compound from oxane-3-carbaldehyde and methylamine.
For industrial applications, enzyme immobilization is a critical strategy. nih.gov Immobilizing the enzyme on a solid support facilitates its recovery and reuse, enhances operational stability, and allows for integration into continuous flow processes. nih.gov For example, co-immobilization of a transaminase and its required cofactor, pyridoxal (B1214274) phosphate (B84403) (PLP), in a microbioreactor has been shown to retain over 90% of initial productivity after 10 days of continuous operation. nih.gov
Stereoselective Synthesis of Enantiomeric and Diastereomeric this compound Species
The synthesis of enantiomerically pure this compound is crucial for pharmaceutical applications, where a single enantiomer is often responsible for the desired biological activity.
Chiral Auxiliary-Mediated Asymmetric Induction
A reliable method for controlling stereochemistry is the use of a chiral auxiliary. This involves covalently attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral this compound, a plausible route is the diastereoselective reductive amination of oxane-3-carbaldehyde with a chiral primary amine, such as (R)- or (S)-α-methylbenzylamine. google.com
In this process, the aldehyde reacts with the chiral amine auxiliary to form a chiral imine intermediate. Subsequent hydrogenation, often catalyzed by a metal catalyst like Raney Nickel, proceeds with facial selectivity dictated by the auxiliary, leading to a diastereomeric excess of one of the secondary amine products. google.com The reaction can be performed under mild conditions (e.g., 15-30 °C and 2-8 bar H₂ pressure) with the aid of a mild Lewis acid like titanium(IV) isopropoxide to enhance diastereoselectivity. google.com The final step involves the non-destructive cleavage of the chiral auxiliary, typically via hydrogenolysis, to yield the desired enantiopure primary or secondary amine. google.com
Enantioselective Organocatalysis and Metal Catalysis
Direct catalytic asymmetric synthesis avoids the additional steps of attaching and removing a chiral auxiliary.
Organocatalysis: Chiral organocatalysts, such as those derived from natural products like quinine (B1679958) or proline, can effectively catalyze the enantioselective synthesis of chiral amines. rsc.orgscienceopen.com For this compound, an imine formed from oxane-3-carbaldehyde and methylamine could be asymmetrically reduced using a Hantzsch ester as the reductant, catalyzed by a chiral phosphoric acid or a bifunctional amine-thiourea catalyst. mdpi.com These catalysts activate the imine through hydrogen bonding, creating a chiral environment that directs the approach of the hydride donor. scienceopen.com
Metal Catalysis: Transition metal-catalyzed asymmetric hydrogenation is one of the most powerful strategies for producing optically active amines. acs.org Complexes of rhodium, iridium, and ruthenium with chiral phosphine (B1218219) ligands have shown exceptional activity and enantioselectivity in the hydrogenation of prochiral imines. acs.orgmdpi.comrsc.org For instance, a rhodium complex with a chiral bisphosphine ligand like MeO-Biphep could catalyze the asymmetric hydrogenation of the imine precursor to this compound with high yield and enantiomeric excess (ee). rsc.org
Table 2: Comparison of Catalytic Asymmetric Methods for Chiral Amine Synthesis
| Method | Catalyst Type | Typical Precursor | Key Features | Source(s) |
|---|---|---|---|---|
| Organocatalysis | Chiral Phosphoric Acid / Thiourea | Imine + Hantzsch Ester | Metal-free; mild conditions; activation via H-bonding. | scienceopen.commdpi.com |
| Metal Catalysis | Rh, Ir, or Ru with Chiral Ligands | Imine + H₂ | High atom economy; excellent enantioselectivity (>95% ee); versatile. | acs.orgrsc.org |
| Chiral Auxiliary | (R/S)-α-methylbenzylamine | Aldehyde | Reliable and predictable; requires extra steps for attachment/removal. | google.com |
Kinetic Resolution and Chromatographic Separation for Chiral Purity
When a racemic mixture of this compound is produced, it can be resolved into its constituent enantiomers.
Kinetic Resolution: This technique relies on the differential reaction rate of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material from the product. wikipedia.org
Enzymatic Kinetic Resolution: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used to selectively acylate one enantiomer of a racemic amine, enabling separation of the acylated product from the remaining unreacted amine. wikipedia.org
Non-Enzymatic Kinetic Resolution: Chiral acylating agents, used in conjunction with catalysts like planar-chiral DMAP analogues or chiral hydroxamic acids, can achieve effective kinetic resolution of cyclic secondary amines. acs.orgnih.gov This method proceeds at room temperature and provides the enantioenriched amine after a simple aqueous extraction. acs.orgresearchgate.net
Chromatographic Separation: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. yakhak.orgresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly effective for resolving racemic amines. yakhak.org The separation efficiency can often be dramatically improved by adding an acidic modifier, such as methanesulfonic acid (MSA) or ethanesulfonic acid (ESA), to the mobile phase. researchgate.netnih.gov This additive is believed to work by forming ion-pairs and enhancing the interaction between the analyte and the CSP. nih.gov
Process Intensification and Scale-Up Considerations in the Synthesis of this compound
Moving a synthetic route from the laboratory bench to industrial production requires careful consideration of process intensification and scalability.
Process Intensification focuses on developing dramatically smaller, safer, and more energy-efficient manufacturing processes. For this compound, this is exemplified by the shift from batch to continuous flow synthesis. As discussed, using catalyst-coated tube reactors not only increases throughput and catalyst efficiency (TON) but also improves safety by minimizing the volume of hazardous reagents at any given time. acs.orgscispace.comacs.org Furthermore, continuous systems allow for the telescoping of reaction and purification steps. For example, a continuous biocatalytic resolution can be directly coupled with in-line liquid-liquid extraction and crystallization modules, streamlining the entire production chain and significantly reducing the process mass intensity (PMI). rsc.org
Scale-Up Considerations: When scaling up biocatalytic routes, key challenges include the cost and stability of the enzyme and any required cofactors. nih.gov Enzyme immobilization is a critical enabling technology for scale-up, as it allows for catalyst recycling and enhances stability under operational conditions. nih.gov For stereoselective syntheses, maintaining high enantiomeric excess at a larger scale is paramount. This requires robust catalytic systems, whether metal-based, organocatalytic, or enzymatic, that are not prone to deactivation or loss of selectivity under industrial conditions. The transition from discovery to production often involves extensive optimization of reaction parameters such as catalyst loading, temperature, pressure, and solvent choice to ensure both economic viability and product quality. almacgroup.comscilit.com
Fundamental Reactivity and Mechanistic Investigations of Methyl Oxan 3 Ylmethyl Amine
Oxidative and Reductive Transformations of Methyl(oxan-3-ylmethyl)amine
The chemical behavior of this compound is largely dictated by the reactivity of its secondary amine functional group. This group can participate in both oxidative and reductive chemical transformations, leading to a variety of products.
Oxidative Transformations
The secondary amine moiety in this compound is susceptible to oxidation, which can yield several different products depending on the reagents and conditions employed. The nitrogen atom is a primary site for oxidation. researchgate.net Common transformations include the formation of imines, nitrones, and, with more aggressive reagents, potential cleavage of the molecule. researchgate.net
Key oxidative pathways include:
Oxidation to Imines: Various secondary amines can be smoothly oxidized to their corresponding imines. researchgate.net This transformation involves the removal of two hydrogen atoms, one from the nitrogen and one from the adjacent carbon, to form a carbon-nitrogen double bond.
Oxidation to Nitrones: An efficient, metal-free protocol using Oxone in a biphasic medium has been developed for the direct oxidation of secondary amines to nitrones. researchgate.net This method is noted for its tolerance of other functional groups. researchgate.net Nitrones are valuable intermediates in organic synthesis. researchgate.net
Oxidation to Oximes or Nitriles: Some sources suggest that the amine group can be oxidized to form corresponding oximes or nitriles, which would involve more extensive rearrangement or cleavage. Reagents such as hydrogen peroxide or potassium permanganate (B83412) are commonly used for such oxidations.
The table below summarizes potential oxidative transformations for this compound based on established secondary amine chemistry.
Table 1: Potential Oxidative Transformations
| Product Type | Potential Reagent(s) | Transformation Details |
|---|---|---|
| Imine | N-tert-butylphenylsulfinimidoyl chloride, DBU | Oxidation of the secondary amine to a C=N double bond. researchgate.net |
| Nitrone | Oxone, m-CPBA | Formation of an N-oxide of the corresponding imine. researchgate.net |
| Oxime/Nitrile | Hydrogen Peroxide (H₂O₂), Potassium Permanganate (KMnO₄) | Involves oxidation of the amine group. |
| Lactam | Molecular Iodine (I₂) | A metal-free strategy for the oxidation of C-H bonds adjacent to a cyclic amine. acs.org |
Reductive Transformations
While the saturated secondary amine in this compound is already in a reduced state, reductive processes are highly relevant to its synthesis. The term "reductive transformations" in this context primarily refers to the formation of the amine from precursors with higher oxidation states.
Key reductive pathways for synthesis include:
Reductive Amination: A common and direct route involves the reaction of a ketone precursor, oxan-3-yl methyl ketone, with methylamine (B109427) to form an intermediate imine. This imine is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the final secondary amine product.
Reduction of Amides: An alternative synthesis involves the reduction of an N-substituted formamide (B127407). For instance, N-methyl-N-(oxan-3-ylmethyl)formamide can be reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) to yield this compound.
Reduction of Nitriles: The reduction of nitriles containing the -CN group is a general method for preparing primary amines, which can then be further alkylated. libretexts.org Reagents for this transformation include LiAlH₄ or catalytic hydrogenation with catalysts like palladium, platinum, or nickel. libretexts.org
The table below outlines these key reductive synthetic routes.
Table 2: Reductive Synthetic Transformations
| Precursor Type | Reagent(s) | Transformation Details |
|---|---|---|
| Ketone + Primary Amine | Sodium Borohydride (NaBH₄) | Reductive amination of oxan-3-yl methyl ketone with methylamine. |
| Amide | Lithium Aluminum Hydride (LiAlH₄) | Reduction of the corresponding formamide to a secondary amine. |
| Nitrile | LiAlH₄ or H₂/Catalyst (Pd, Pt, Ni) | Reduction of a nitrile to a primary amine, a potential precursor. libretexts.org |
Reaction Kinetics and Thermodynamic Parameters of this compound Transformations
Detailed experimental studies on the reaction kinetics and thermodynamic parameters specifically for this compound transformations are not widely available in the public domain. However, understanding these aspects is crucial for optimizing reaction conditions, predicting product distributions, and scaling up synthetic processes. The principles can be understood by examining studies on analogous amine compounds.
Reaction Kinetics
The kinetics of chemical reactions involving amines, such as oxidation, are typically investigated to determine the reaction rate, its dependence on reactant concentrations (reaction order), and the influence of temperature. This data is often summarized in a rate law. For instance, kinetic studies on the oxidation of methylamine have led to the development of detailed chemical models that include rate constants for elementary reaction steps. osti.gov
Key kinetic parameters include:
Rate Constant (k): A proportionality constant that relates the rate of a reaction to the concentration of reactants.
Activation Energy (Ea): The minimum energy required for a reaction to occur. It is often determined by studying the reaction rate at different temperatures and applying the Arrhenius equation.
Pre-exponential Factor (A): A constant in the Arrhenius equation that relates to the frequency of collisions between molecules in the correct orientation.
A detailed kinetic model for methylamine oxidation provides parameters for the modified Arrhenius expression, k = AT^β exp(−E/[RT]), for numerous elementary reactions. osti.gov Although specific values for this compound are not published, a similar approach would be required for its kinetic characterization.
Table 3: Illustrative Kinetic Parameters (Conceptual for a Hypothetical Reaction)
| Reaction Step | Rate Law Example | Key Parameters to Determine |
|---|---|---|
| Amine Oxidation | Rate = k[Amine]^x[Oxidant]^y | Reaction orders (x, y), Rate constant (k) |
| Thermal Decomposition | Rate = k[Amine]^z | Reaction order (z), Activation Energy (Ea) |
Thermodynamic Parameters
Thermodynamic parameters describe the energy changes that occur during a chemical reaction and determine its spontaneity and equilibrium position. For any transformation of this compound, these values would indicate whether the reaction is favorable and whether it releases or absorbs heat.
Key thermodynamic parameters include:
Enthalpy of Reaction (ΔH): Represents the heat absorbed or released during a reaction at constant pressure. A negative value (exothermic) indicates heat release, while a positive value (endothermic) indicates heat absorption.
Entropy of Reaction (ΔS): Measures the change in disorder or randomness of the system.
Gibbs Free Energy of Reaction (ΔG): Combines enthalpy and entropy (ΔG = ΔH - TΔS) to determine the spontaneity of a reaction. A negative ΔG indicates a spontaneous process, while a positive ΔG indicates a non-spontaneous one.
While specific values for this compound are not documented, these parameters are fundamental to characterizing its reactivity. google.com For example, the oxidation of amines is generally a thermodynamically favorable process with a negative Gibbs free energy.
Table 4: Fundamental Thermodynamic Parameters and Their Significance
| Parameter | Symbol | Significance |
|---|---|---|
| Enthalpy of Reaction | ΔH | Indicates if the reaction is exothermic (-) or endothermic (+). |
| Entropy of Reaction | ΔS | Measures the change in system disorder. |
| Gibbs Free Energy | ΔG | Determines the spontaneity of the reaction at constant temperature and pressure. |
Computational and Theoretical Studies on Methyl Oxan 3 Ylmethyl Amine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods allow for the precise determination of molecular geometries, conformational stabilities, and electronic charge distributions.
The conformational landscape of Methyl(oxan-3-ylmethyl)amine is primarily defined by the chair-like conformation of the oxane ring and the orientation of its 3-substituted methylamine (B109427) side chain. The substituent can adopt either an axial or an equatorial position. Computational studies on monosubstituted tetrahydropyrans and cyclohexanes consistently show that the equatorial conformation is generally more stable to minimize steric hindrance. mst.eduacs.orgcutm.ac.in For this compound, the two primary chair conformers would be the equatorial and axial forms.
Energy minimization calculations, typically performed using methods like Hartree-Fock or DFT, can predict the relative stabilities of these conformers. The global minimum is expected to be the conformer where the bulky methyl(aminomethyl) group occupies the equatorial position, thus avoiding unfavorable 1,3-diaxial interactions with the hydrogen atoms on the ring. cutm.ac.in The energy difference between the equatorial and axial conformers (the A-value) provides a quantitative measure of this preference. While boat and twist-boat conformations are also possible, they are typically significantly higher in energy for saturated six-membered rings. nih.gov
Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical data based on typical energy differences found in substituted tetrahydropyrans.
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
|---|---|---|
| Equatorial-Chair | DFT/B3LYP/6-31G* | 0.00 |
| Axial-Chair | DFT/B3LYP/6-31G* | +2.15 |
Natural Bond Orbital (NBO) analysis is a technique used to translate the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.de This method provides valuable information about charge distribution, hybridization, and stabilizing electronic interactions like hyperconjugation. rsc.org
For this compound, NBO analysis would reveal the polar nature of the C-O and C-N bonds, with significant negative charge localized on the highly electronegative oxygen and nitrogen atoms. The analysis also characterizes the lone pair orbitals on these heteroatoms. Furthermore, it can quantify hyperconjugative interactions, such as the donation of electron density from the nitrogen lone pair (n_N) to an antibonding C-H or C-C orbital (σ*) within the ring, which can influence conformational stability. rsc.orgresearchgate.net
Table 2: Hypothetical Natural Population Analysis (NPA) Charges This table shows representative partial atomic charges calculated by NBO analysis.
| Atom | NPA Charge (a.u.) |
|---|---|
| Ring Oxygen (O) | -0.65 |
| Amine Nitrogen (N) | -0.85 |
| Amine Hydrogen (H-N) | +0.40 |
| Methylene (B1212753) Carbon (CH2) | -0.20 |
Density Functional Theory (DFT) for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a standard tool in computational chemistry for studying the mechanisms of chemical reactions due to its balance of accuracy and computational cost. researchgate.net It can be used to map out entire reaction pathways, identify intermediates, and characterize the transition states that connect them.
DFT calculations are particularly useful for studying reactions involving the secondary amine of this compound, such as nucleophilic substitution or addition reactions. acs.orgnih.gov For instance, in an N-alkylation reaction with an alkyl halide, DFT can be used to model the entire process. The calculation involves locating the transition state (TS) structure, which represents the highest point on the energy profile between reactants and products. A key feature of a true transition state is that it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. rsc.orgfrontiersin.org
The energy difference between the reactants and the transition state is the activation energy (ΔG‡). This value is crucial for predicting the reaction rate; a lower activation energy implies a faster reaction. rsc.org DFT studies on similar secondary amines have shown that the rate-determining step is often the initial amine addition. acs.orgnih.gov
Table 3: Hypothetical DFT-Calculated Activation Energies for N-Ethylation This table presents plausible activation energies for the reaction of this compound with ethyl bromide.
| Parameter | Value (kcal/mol) |
|---|---|
| Gibbs Free Energy of Activation (ΔG‡) | +23.5 |
| Enthalpy of Activation (ΔH‡) | +14.2 |
Reactions are almost always carried out in a solvent, which can significantly influence both reaction rates and equilibria. Computational models can account for these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. rsc.org
Using these models, DFT calculations can predict how a solvent's polarity affects the stability of different conformers. For this compound, a polar solvent would likely offer greater stabilization to the conformer with the larger dipole moment. Similarly, solvent models can be applied to reaction pathways. For reactions that involve the formation of charged intermediates or transition states, polar solvents typically lower the activation energy, thereby accelerating the reaction rate. auremn.org.br
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
While quantum chemical calculations are excellent for studying static structures and energies, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. nih.gov An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. researchgate.net
For this compound, an MD simulation would typically be run with the molecule explicitly solvated in a box of water or another solvent. The simulation would show the dynamic equilibrium between the axial and equatorial conformers, including the chair-flipping process. nih.gov It would also reveal the flexibility of the side chain, showing the various rotational states (rotamers) it can adopt.
Crucially, MD simulations excel at characterizing intermolecular interactions. nih.govmdpi.com The trajectory can be analyzed to determine the strength and lifetime of hydrogen bonds between the amine's N-H group, the ring's oxygen atom, and the surrounding solvent molecules. This provides a detailed picture of the solvation shell and the specific interactions that stabilize the molecule in solution. nih.gov
Prediction of Reactivity and Selectivity via Computational Descriptors
The reactivity and selectivity of this compound are governed by the interplay of electronic and steric factors associated with its two primary functional groups: the secondary amine and the oxane ring. Computational descriptors, which are numerical values derived from the calculated molecular structure and electronic properties, serve as powerful predictors of chemical behavior. Methods like Density Functional Theory (DFT) are commonly employed to calculate these descriptors. scirp.orgresearchgate.net
The primary sites for chemical reactions are the nitrogen lone pair of the amine, which confers nucleophilic and basic properties, and the C-H bonds of the oxane ring, particularly those adjacent (alpha) to the ether oxygen.
Key Computational Descriptors:
Electronic Descriptors: These descriptors quantify the electronic characteristics of the molecule.
Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (E-HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) relates to its ability to accept electrons (electrophilicity). For an amine, a higher E-HOMO value suggests greater nucleophilic reactivity. researchgate.net The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap generally implies higher reactivity. researchgate.netnih.gov
Partial Atomic Charges: The distribution of electron density across the molecule is described by partial charges on each atom. The nitrogen atom in this compound is expected to carry a negative partial charge, making it a primary site for electrophilic attack. The magnitude of this charge is a key determinant of its basicity and nucleophilicity. nih.gov
Local Ionization Energy: This descriptor indicates the energy required to remove an electron from a specific point on the molecule's surface. Lower values, particularly around the nitrogen's lone pair, signify a more reactive nucleophilic site. nih.govacs.org
Steric Descriptors: These descriptors quantify the spatial arrangement of atoms and the steric hindrance around a reactive center.
The reactivity of the secondary amine is influenced by the steric bulk of its two substituents: the methyl group and the larger (oxan-3-ylmethyl) group. Descriptors such as molecular volume or specific steric parameters can be calculated to predict how easily a reactant can access the nitrogen lone pair. scirp.org
Thermodynamic Descriptors:
Proton Affinity (PA): This value quantifies the basicity of the amine in the gas phase. It can be computationally calculated as the negative of the enthalpy change for the protonation reaction.
Bond Dissociation Energy (BDE): BDEs for the C-H bonds on the oxane ring can be calculated to predict their susceptibility to radical abstraction. The C-H bonds at the C2 and C6 positions (alpha to the ether oxygen) are expected to be weaker and thus more reactive in free-radical reactions. unizar.es
The following table presents illustrative computational descriptors that would be relevant for characterizing the reactivity of this compound.
| Descriptor | Functional Group | Predicted Influence on Reactivity |
| HOMO Energy | Amine | Higher energy indicates stronger nucleophilicity at the nitrogen atom. |
| LUMO Energy | Whole Molecule | Lower energy suggests greater susceptibility to nucleophilic attack, though less likely for this saturated molecule. |
| HOMO-LUMO Gap | Whole Molecule | A smaller gap suggests higher overall chemical reactivity. |
| Partial Charge on Nitrogen (N) | Amine | A more negative charge enhances nucleophilicity and basicity. |
| C-H Bond Dissociation Energy (α-ether) | Oxane Ring | Lower energy indicates a higher propensity for hydrogen abstraction, a key step in oxidation or degradation pathways. unizar.es |
Note: The table provides a conceptual framework. Specific values would be obtained from quantum chemical calculations.
In Silico Modeling for Structure-Reactivity Relationships
In silico modeling, particularly through the development of Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR), provides a framework for systematically understanding how changes in molecular structure affect chemical properties. tandfonline.com These models establish a mathematical correlation between calculated molecular descriptors and an experimentally observed property, such as reaction rate, equilibrium constant, or biological activity. iitkgp.ac.inacs.org
For a class of compounds like substituted (oxan-3-ylmethyl)amines, a QSRR model could be developed to predict reactivity. The process involves:
Dataset Assembly: A series of structurally related amines would be synthesized or defined, varying, for example, the N-alkyl substituent (e.g., methyl, ethyl, propyl) or adding substituents to the oxane ring.
Descriptor Calculation: For each molecule in the series, a comprehensive set of computational descriptors (electronic, steric, topological, etc.) would be calculated. nih.govtandfonline.com
Experimental Measurement: A specific measure of reactivity, such as the rate constant for a reaction (e.g., N-alkylation) or an equilibrium constant (e.g., pKa), would be determined experimentally for each compound.
Model Development: Statistical methods, like Multiple Linear Regression (MLR), are used to build an equation that links the descriptors to the experimental reactivity. tandfonline.com The resulting model can identify which molecular features are most influential.
A hypothetical QSRR model for the nucleophilicity of N-Alkyl-(oxan-3-ylmethyl)amines might take the form:
log(k) = c₀ + c₁(Partial Charge on N) - c₂(Steric Parameter) + ...
This model would quantitatively show that reactivity log(k) increases with a more negative partial charge on the nitrogen but decreases as the steric hindrance around the nitrogen increases. Such models are invaluable for rationally designing new molecules with tailored reactivity. nih.gov
The interactive table below illustrates a hypothetical structure-reactivity relationship for a series of N-Alkyl-(oxan-3-ylmethyl)amines, showing how a change in the N-substituent impacts a key electronic descriptor and the resulting predicted reactivity.
| N-Substituent | Partial Charge on Nitrogen (Illustrative) | Predicted Relative Reactivity (Illustrative) |
| -H | -0.38 e | 0.85 |
| -Methyl | -0.40 e | 1.00 |
| -Ethyl | -0.41 e | 1.05 |
| -Isopropyl | -0.42 e | 0.90 (Steric effects become dominant) |
| -tert-Butyl | -0.43 e | 0.65 (Steric effects strongly reduce reactivity) |
This table is for illustrative purposes to demonstrate the concept of a structure-reactivity relationship investigated via in silico modeling.
Advanced Analytical Methodologies for the Characterization and Detection of Methyl Oxan 3 Ylmethyl Amine
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy is fundamental to determining the precise three-dimensional structure of a molecule. For Methyl(oxan-3-ylmethyl)amine, a combination of techniques is employed to map its atomic connectivity, confirm its molecular formula, and define its stereochemistry.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, multi-dimensional techniques are required for an unambiguous structural assignment of this compound.
¹H NMR: The proton spectrum is expected to show distinct signals for the N-methyl group, the N-H proton, the methylene (B1212753) bridge (-CH₂-N), and the protons of the oxane ring. The chemical shift of the N-H proton can vary depending on solvent and concentration (~0.5-5.0 ppm). libretexts.org Protons on the carbon adjacent to the nitrogen are expected in the ~2.3-3.0 ppm range, while protons on the oxane ring would appear further upfield, with those adjacent to the ring oxygen being the most deshielded. libretexts.orgvulcanchem.com
¹³C NMR: The carbon spectrum would display seven unique signals corresponding to each carbon atom in the molecule. The chemical shifts would be characteristic of a methyl group attached to a nitrogen, aliphatic carbons in the oxane ring, and carbons adjacent to the ether oxygen and the amine nitrogen. rsc.org
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling relationships. It would be used to trace the connectivity of protons within the oxane ring and to connect the methylene bridge protons to the adjacent methine proton on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s), which are more easily distinguished in the ¹H spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position (Structure-based) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| N-C H₃ | ~2.4 | ~36 | C-8 (Methylene) |
| N-H | 0.5 - 5.0 (variable) | - | C-7 (Methyl), C-8 (Methylene) |
| N-C H₂- | ~2.6 | ~55 | C-3 (Oxane), C-7 (Methyl) |
| Oxane C-3 | ~2.0 | ~40 | C-8 (Methylene), C-2 (Oxane), C-4 (Oxane) |
| Oxane C-2/C-4 (CH₂) | 1.5 - 1.9 | ~30-35 | Adjacent ring carbons |
| Oxane C-6/C-5 (O-CH₂) | 3.4 - 4.0 | ~68-75 | Adjacent ring carbons |
Note: These are estimated values based on general NMR principles and data from analogous structures. Actual values may vary based on solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. For this compound (C₇H₁₅NO), the expected monoisotopic mass is 129.11537 Da. uni.lu HRMS can confirm this mass to within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass but different elemental formulas.
The technique also reveals information about the molecule's structure through analysis of its fragmentation patterns. Common fragmentation pathways for this amine would include alpha-cleavage, where the bond adjacent to the nitrogen atom breaks, leading to the loss of a methyl radical or the oxan-3-ylmethyl group. Fragmentation of the oxane ring itself can also occur. Analysis of these fragments helps to piece together the molecular structure, corroborating NMR data.
Table 2: Predicted HRMS Adducts for this compound
| Adduct | Molecular Formula | Predicted m/z |
| [M+H]⁺ | C₇H₁₆NO⁺ | 130.12265 |
| [M+Na]⁺ | C₇H₁₅NNaO⁺ | 152.10459 |
| [M+K]⁺ | C₇H₁₅KNO⁺ | 168.07853 |
Data sourced from predicted values. uni.lu
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. up.ac.za They are excellent for identifying the presence of specific functional groups. researchgate.net
IR Spectroscopy: In the IR spectrum of this compound, characteristic absorptions would include:
A moderate, single N-H stretching band around 3300-3500 cm⁻¹ for the secondary amine. libretexts.org
C-H stretching bands for the sp³ hybridized carbons just below 3000 cm⁻¹.
A strong C-O-C stretching band for the ether linkage in the oxane ring, typically found in the 1050-1150 cm⁻¹ region.
C-N stretching absorptions in the 1000 to 1250 cm⁻¹ range. libretexts.org
An N-H wagging band, often broad, in the 650-900 cm⁻¹ region. libretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C-O-C and N-H stretches are often weaker than in IR, the C-H and C-C skeletal vibrations are typically strong and well-resolved. up.ac.za As Raman and IR spectroscopy have different selection rules, comparing the two spectra can provide insights into molecular symmetry and conformation. americanpharmaceuticalreview.comnih.gov Differences in the spectra of solid-state samples versus solutions can be used to study the effects of intermolecular interactions, such as hydrogen bonding.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium | Weak |
| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 2960 | Strong | Strong |
| N-H Bend (Scissoring) | Secondary Amine | 1550 - 1650 | Variable | Weak |
| C-O-C Stretch | Ether | 1050 - 1150 | Strong | Medium |
| C-N Stretch | Aliphatic Amine | 1000 - 1250 | Medium | Medium |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment
Since this compound possesses a stereocenter at the 3-position of the oxane ring, it exists as a pair of enantiomers (R and S). Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are essential for distinguishing between these stereoisomers.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Chiral molecules will produce a characteristic CD spectrum with positive or negative peaks (known as Cotton effects) that are mirror images for each enantiomer. While the amine and oxane functionalities themselves are not strong chromophores for standard CD analysis in the accessible UV range, derivatization with a chromophoric group can be employed. Alternatively, advanced methods using multi-component assemblies that create a chiral host-guest structure can be used to generate a distinct CD signal for each enantiomer, allowing for stereochemical assignment and the determination of enantiomeric excess (ee). rsc.org
Chromatographic Separation and Purity Assessment Techniques
Chromatography is the cornerstone for separating components in a mixture and assessing the purity of a compound. For a chiral amine like this compound, advanced methods are needed to resolve the enantiomers and quantify impurities.
Advanced High-Performance Liquid Chromatography (HPLC) Method Development (e.g., Chiral HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for purity assessment. Due to the lack of a strong UV chromophore in this compound, direct detection can be challenging. rsc.org Therefore, method development often involves pre-column or post-column derivatization with reagents like dansyl chloride, 9-fluorenylmethylchloroformate (FMOC-Cl), or 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) to attach a UV-active or fluorescent tag, which drastically increases detection sensitivity. epa.govresearchgate.netnih.gov Ultra-Performance Liquid Chromatography (UPLC), which uses smaller stationary phase particles, can be employed for faster analysis times and higher resolution compared to traditional HPLC.
Chiral HPLC: To separate the R and S enantiomers, chiral HPLC is required. This is typically achieved by using a chiral stationary phase (CSP). CSPs are packed with a chiral selector that interacts diastereomerically with the two enantiomers, causing them to elute at different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The development of a successful chiral separation requires careful optimization of the mobile phase (both the non-polar and polar components) to achieve baseline resolution of the two enantiomeric peaks. rsc.org
Table 4: Hypothetical Advanced HPLC Method Parameters for this compound
| Parameter | Purity Assessment (UPLC) | Chiral Separation (HPLC) |
| Column | Reversed-Phase C18 (e.g., Acquity BEH C18, <2 µm) | Chiral Stationary Phase (e.g., Chiralcel OD-H) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Hexane/Isopropanol (B130326) with 0.1% Diethylamine (Isocratic) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Detection | Fluorescence (after derivatization with FMOC-Cl) | UV (254 nm, if derivatized) or CD Detector |
| Column Temp. | 40 °C | 25 °C |
| Purpose | Quantify chemical impurities | Determine enantiomeric excess (ee) |
Note: These parameters are illustrative and would require experimental optimization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like this compound, a secondary amine, is often hindered by its low volatility and potential for undesirable interactions with the chromatographic column, leading to poor peak shape and inaccurate quantification. To overcome these challenges, derivatization is a mandatory prerequisite. This process involves chemically modifying the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior. diva-portal.org
For secondary amines such as this compound, acylation is a widely employed derivatization strategy. diva-portal.org Reagents like pentafluorobenzoyl chloride (PFBOC) or trifluoroacetic anhydride (B1165640) (TFAA) react with the amine group to form a stable, more volatile amide derivative. uta.edusioc-journal.cn This not only enhances volatility but also introduces fluorinated groups, which can significantly improve detection sensitivity, especially when using an electron capture detector (ECD), although a mass spectrometer remains the standard for definitive identification. uta.edu
The derivatized this compound is then introduced into the GC system. A non-polar or medium-polarity capillary column, such as a DB-5MS or HP-5MS (polysiloxane-based), is typically used for separation. ugr.es The temperature of the GC oven is programmed to ramp up, allowing for the separation of the derivative from other components in the sample matrix based on boiling points and column interactions. Following separation, the eluent enters the mass spectrometer. In the ion source (typically using electron ionization - EI), the derivative molecule is fragmented into a pattern of characteristic ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for unambiguous identification. The mass spectrum of the acylated derivative would be expected to show a molecular ion peak and specific fragment ions corresponding to the loss of parts of the acyl group and the oxane ring structure.
Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Value/Condition |
| Derivatization Reagent | Pentafluorobenzoyl chloride (PFBOC) |
| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium (1.0 mL/min) |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50-500 m/z |
| Expected Retention Time | ~15-20 min (for the PFBOC derivative) |
Disclaimer: The data in this table is illustrative and based on typical parameters for similar derivatized amines. Actual experimental values may vary.
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) for the analysis and purification of a wide range of compounds, including polar analytes like amines. uni-greifswald.de SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. researchgate.net While neat CO₂ is non-polar, its solvating power can be dramatically increased by adding a polar organic co-solvent, such as methanol. evitachem.com This allows for the elution and separation of polar compounds like this compound.
For the analysis of basic compounds like amines, which can exhibit poor peak shapes on standard silica-based columns due to interactions with surface silanols, mobile phase additives are crucial. acs.org Small amounts of basic additives, such as triethylamine, ammonium (B1175870) hydroxide, or ammonium formate, are typically incorporated into the co-solvent. nih.gov These additives compete with the analyte for active sites on the stationary phase, effectively masking them and resulting in sharp, symmetrical peaks.
The separation in SFC is influenced by pressure, temperature, mobile phase composition, and the nature of the stationary phase. A variety of stationary phases can be used, including those common in HPLC, which provides great flexibility in method development. researchgate.net For polar amines, polar stationary phases like diol or 2-ethylpyridine (B127773) are often effective. acs.org The coupling of SFC with mass spectrometry (SFC-MS) is relatively straightforward and provides high sensitivity and selectivity, making it an excellent tool for the analysis of complex mixtures. nih.govnanoge.org
Table 2: Illustrative SFC-MS Conditions for this compound Analysis
| Parameter | Value/Condition |
| SFC Column | Diol-bonded silica (B1680970) (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Supercritical CO₂ (A) and Methanol with 20 mM Ammonium Formate (B) |
| Gradient | 5% to 40% B over 10 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | Mass Spectrometry (ESI+) |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Key Ions (m/z) | [M+H]⁺, [M+Na]⁺ |
Disclaimer: The data in this table is illustrative and based on typical parameters for polar amine analysis by SFC-MS. Actual experimental values may vary.
X-ray Crystallography for Definitive Solid-State Structure Determination of this compound Derivatives
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While obtaining a suitable single crystal of the parent liquid amine, this compound, might be challenging, its derivatives can often be crystallized to yield high-quality structural data. The formation of a salt (e.g., a hydrochloride or hydrobromide salt) or a solid derivative (like the amide formed during GC-MS sample preparation) can facilitate crystallization. mdpi.commdpi.com
The process involves irradiating a single crystal of the derivative with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise coordinates of each atom (excluding hydrogens, which are often placed in calculated positions) can be determined, providing definitive information on bond lengths, bond angles, and torsional angles. mdpi.com
For a derivative of this compound, X-ray crystallography would unambiguously confirm its molecular connectivity and stereochemistry. It would reveal the conformation of the oxane ring (typically a chair conformation) and the spatial relationship between the methylamino group and the cyclic ether. This structural information is invaluable for understanding its chemical reactivity and potential intermolecular interactions.
Table 3: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Hypothetical Value |
| Derivative | N-(oxan-3-ylmethyl)-N-methylacetamide |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 98.5° |
| Key Bond Length (C-N) | ~1.47 Å (amine), ~1.34 Å (amide) |
| Key Bond Angle (C-N-C) | ~115° (amine), ~122° (amide) |
| Oxane Ring Conformation | Chair |
Disclaimer: This table contains hypothetical data for illustrative purposes. Actual crystallographic data can only be obtained through experimental analysis.
Electrochemical Methods for Quantitative Analysis and Redox Behavior
Electrochemical methods offer a sensitive and often cost-effective approach for the quantitative analysis of electroactive compounds. Aliphatic amines, including secondary amines like this compound, can be electrochemically oxidized, although often at relatively high potentials which can lead to electrode fouling. The oxidation typically involves the removal of an electron from the nitrogen atom, forming a radical cation, which can then undergo further reactions.
The electrochemical behavior is highly dependent on the electrode material, the solvent, and the pH of the supporting electrolyte. Techniques such as cyclic voltammetry (CV) can be used to study the redox behavior of the amine, providing information on its oxidation potential and the reversibility of the electrochemical process. For quantitative analysis, more sensitive techniques like square-wave voltammetry (SWV) or amperometric detection coupled with a separation technique like HPLC are often employed.
To improve selectivity and sensitivity, analysis can be performed on a derivative of the amine. For instance, derivatization with a reagent that introduces an easily oxidizable or reducible group can shift the analysis to a more convenient potential range and enhance the signal. Alternatively, chemically modified electrodes or specific catalytic systems, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a mediator, can facilitate the oxidation of amines at lower potentials, improving the practicality of the method.
Table 4: Illustrative Electrochemical Data for this compound
| Method | Parameter | Hypothetical Result |
| Cyclic Voltammetry (CV) | Working Electrode | Glassy Carbon |
| Supporting Electrolyte | 0.1 M LiClO₄ in Acetonitrile | |
| Oxidation Potential (Epa) | +1.3 V vs. Ag/AgCl | |
| Square Wave Voltammetry (SWV) | Limit of Detection (LOD) | ~10⁻⁶ M |
| HPLC with Amperometric Detection | Derivatization Reagent | Phenylisothiocyanate |
| Working Potential | +0.9 V vs. Ag/AgCl |
Disclaimer: The data presented here is illustrative and based on the electrochemical behavior of similar aliphatic secondary amines. Actual experimental values would need to be determined empirically.
Applications of Methyl Oxan 3 Ylmethyl Amine in Specialized Chemical Synthesis and Materials Science
Methyl(oxan-3-ylmethyl)amine as a Chiral Building Block in Asymmetric Synthesis
There is currently no available scientific literature detailing the use of this compound as a chiral building block in asymmetric synthesis. Chiral amines are crucial in enantioselective synthesis for creating stereochemically defined molecules, which is vital in the development of pharmaceuticals and advanced materials. However, no studies were found that specifically employ this compound for this purpose.
Utilization in the Synthesis of Complex Heterocyclic Systems
No research has been identified that describes the utilization of this compound in the synthesis of complex heterocyclic systems. Nitrogen-containing heterocycles are significant scaffolds in medicinal chemistry and materials science. While various amines are used as precursors for constructing these ring systems, the specific application of this compound in this context has not been documented in available research.
Role in the Development of Advanced Polymeric Materials
Investigations into the role of this compound in the development of advanced polymeric materials did not yield any specific findings. The potential applications of this compound as a monomer, cross-linking agent, or for surface modification are detailed below.
There is no evidence in the current body of scientific literature to suggest that this compound has been used as a monomer or a cross-linking agent in polymerization processes. Amines can function as monomers in the synthesis of certain polymers or as cross-linking agents to modify the properties of polymeric materials. However, no such applications have been reported for this compound.
No published research could be found on the use of this compound for the surface modification or grafting of polymers. The introduction of amine groups onto polymer surfaces can alter their chemical and physical properties, which is beneficial for various applications, including improving biocompatibility or adhesion. There are no documented instances of this compound being utilized in this capacity.
Application in Supramolecular Chemistry and Host-Guest Complexation
A thorough search of scientific databases revealed no information on the application of this compound in supramolecular chemistry or host-guest complexation. The amine functional group can participate in non-covalent interactions, making it a potential component for the construction of supramolecular assemblies. Nevertheless, no studies have been published that explore this potential for this compound.
Development of Novel Organocatalysts and Ligands Incorporating the this compound Scaffold
There is no available research on the development of novel organocatalysts or ligands that incorporate the this compound scaffold. Chiral amines are often used as the basis for designing organocatalysts and ligands for asymmetric catalysis. Despite the potential for this compound to serve in this role, no such research has been reported.
Applications in Analytical Chemistry as a Derivatization Reagent or Complexing Agent
Currently, there is a notable lack of specific, publicly available scientific literature and research data detailing the application of this compound as a derivatization reagent or a complexing agent in the field of analytical chemistry.
Derivatization is a common technique in analytical chemistry used to modify an analyte to enhance its detection and separation properties. nih.gov This process is particularly important for compounds that may not be readily detectable by certain analytical instruments. nih.gov Reagents used for derivatization often target specific functional groups, such as the primary or secondary amine present in this compound. mdpi.com The goal of derivatization is to improve factors like volatility for gas chromatography or to introduce a chromophore or fluorophore for UV-Vis or fluorescence detection in liquid chromatography. researchgate.net A variety of reagents are available for the derivatization of amines, each with its own set of advantages and specificities. nih.gov
Similarly, complexing agents, or chelating agents, are molecules that can form two or more separate coordinate bonds with a single central metal ion. In analytical chemistry, these agents are widely used in techniques such as complexometric titration, solvent extraction, and ion-exchange chromatography to separate and quantify metal ions. The amine and ether functionalities present in this compound could theoretically interact with metal ions; however, its efficacy and application as a complexing agent have not been documented in the reviewed literature.
While the chemical structure of this compound, containing a secondary amine and an oxane ring, suggests potential for such applications, extensive searches of chemical databases and scientific journals did not yield any studies that have investigated or established its use in these specific analytical contexts. The available information focuses on general classes of compounds used for these purposes, without mentioning this compound. Therefore, no detailed research findings or data tables on its performance as a derivatization reagent or complexing agent can be provided at this time.
Environmental and Safety Considerations in Academic Research with Methyl Oxan 3 Ylmethyl Amine
Environmental Fate and Mechanistic Degradation Pathways
The environmental fate of a chemical compound is dictated by its susceptibility to various degradation processes. For Methyl(oxan-3-ylmethyl)amine, these pathways are not extensively documented in publicly available literature, a common scenario for many specialized research chemicals. kishida.co.jp However, based on the compound's structure—a secondary amine with a tetrahydropyran (B127337) ring—we can infer potential degradation mechanisms.
Photodegradation: While specific studies on this compound are lacking, the photodegradation of similar amine-containing compounds has been investigated. ieaghg.org Generally, direct photolysis occurs when a molecule absorbs UV radiation, leading to bond cleavage. uc.pt For this compound, the C-N bond or C-H bonds on the aliphatic chain could be susceptible to homolytic cleavage, forming radical intermediates that would subsequently react with other atmospheric components. uc.ptcore.ac.uk Indirect photodegradation can also occur, initiated by reactive species like hydroxyl radicals (•OH) present in the atmosphere. core.ac.uk These radicals can abstract a hydrogen atom from the methyl group or the ring, initiating a cascade of oxidative reactions.
Biodegradation: The biodegradability of this compound is not specifically reported. kishida.co.jp However, the biodegradability of amines, in general, can vary significantly. Some amines are readily biodegradable by microorganisms, which can utilize them as a source of carbon and nitrogen. jeiletters.orgresearchgate.net The presence of the oxane ring might influence its bioavailability and susceptibility to microbial enzymes. The degradation process would likely involve oxidation of the amine group and eventual cleavage of the ring structure. It is important to note that some amine degradation products can be more persistent or toxic than the parent compound. ieaghg.org
A summary of potential degradation pathways is presented in the table below.
| Degradation Pathway | Potential Mechanism |
| Photodegradation | Direct: Absorption of UV radiation leading to C-N or C-H bond cleavage and the formation of radical intermediates. uc.ptIndirect: Reaction with atmospheric hydroxyl radicals (•OH) leading to hydrogen abstraction and oxidation. core.ac.uk |
| Biodegradation | Microbial Metabolism: Utilization by microorganisms as a carbon and nitrogen source, likely involving initial oxidation of the amine group followed by ring cleavage. jeiletters.orgresearchgate.net |
Principles of Green Chemistry Applied to the Synthesis and Handling of this compound
Green chemistry principles aim to reduce the environmental impact of chemical processes. rsc.org While specific "green" synthesis routes for this compound are not widely published, general green chemistry strategies can be applied to its synthesis and handling.
Synthesis: Traditional amine synthesis often involves reagents and solvents that are hazardous. ucl.ac.uk Applying green chemistry principles would involve:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. ucl.ac.uk
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical CO2. nih.gov
Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. ucl.ac.uk For instance, catalytic amination methods are being developed to replace traditional methods that generate significant waste. rsc.org
Handling: Green chemistry principles also extend to the handling of chemicals. This includes minimizing waste, using less hazardous reagents for derivatization or analysis, and implementing energy-efficient practices in the laboratory.
Occupational Safety and Health Protocols for Laboratory Scale Operations
Working with any chemical, including this compound, requires strict adherence to safety protocols to protect laboratory personnel. sparkl.me
Personal Protective Equipment (PPE):
Eye Protection: Chemical splash goggles are mandatory to protect the eyes from splashes. cdc.gov
Hand Protection: Appropriate chemical-resistant gloves must be worn. cdc.gov The specific glove material should be chosen based on its resistance to amines and any solvents being used.
Protective Clothing: A lab coat should be worn to protect the skin and clothing from spills. cdc.gov
Respiratory Protection: If there is a risk of inhaling vapors or aerosols, a suitable respirator should be used. kishida.co.jp This is particularly important when working with volatile amines or when heating the compound.
Engineering Controls:
Fume Hood: All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure. sparkl.me
Ventilation: The laboratory should have adequate general ventilation. kishida.co.jp
Safe Handling Practices:
Avoid contact with skin and eyes. kishida.co.jp
Do not eat, drink, or smoke in the laboratory. cdc.gov
Wash hands thoroughly after handling the compound. sparkl.me
Keep containers tightly closed when not in use. kishida.co.jp
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. kishida.co.jpualberta.ca
A summary of key safety protocols is provided in the interactive table below.
| Safety Protocol Category | Specific Requirement |
| Personal Protective Equipment (PPE) | Chemical splash goggles, chemical-resistant gloves, lab coat. cdc.gov Respirator if inhalation risk exists. kishida.co.jp |
| Engineering Controls | Work in a chemical fume hood. sparkl.me Ensure adequate laboratory ventilation. kishida.co.jp |
| Safe Handling | Avoid skin and eye contact. kishida.co.jp No eating, drinking, or smoking in the lab. cdc.gov Wash hands after use. sparkl.me Keep containers closed. kishida.co.jp |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizers and acids. kishida.co.jpualberta.ca |
Responsible Waste Management and Disposal Strategies for this compound and Related Materials
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure safety. collectandrecycle.com
Waste Segregation:
Waste containing this compound should be segregated from other waste streams to prevent potentially hazardous reactions. collectandrecycle.comust.hk It should be collected in a designated, properly labeled, and sealed container. collectandrecycle.com
Disposal Methods:
Hazardous Waste Collection: The primary method for disposal is through a licensed hazardous waste disposal company. collectandrecycle.comucsd.edu These companies are equipped to handle and treat chemical waste in an environmentally sound manner.
Incineration: High-temperature incineration is a common method for destroying organic chemical waste.
Neutralization: For small spills or residues, neutralization with a suitable agent may be possible, but this should only be performed by trained personnel following established procedures. For instance, some amines can be neutralized with a dilute acid like hydrochloric or sulfuric acid. ust.hk However, this can be an exothermic reaction and should be done with caution.
Empty Containers: Containers that have held this compound should be triple-rinsed with a suitable solvent. uchicago.edu The rinsate should be collected as hazardous waste. uchicago.edu After thorough cleaning, the container can be disposed of as non-hazardous waste or recycled, depending on local regulations. uchicago.edu
It is imperative to consult and adhere to all local, state, and federal regulations regarding hazardous waste disposal. kishida.co.jp
Future Perspectives and Emerging Research Directions for Methyl Oxan 3 Ylmethyl Amine
Exploration of Undiscovered Synthetic Routes and Chemical Transformations
While established methods for synthesizing Methyl(oxan-3-ylmethyl)amine, such as Reductive Amination and the Gabriel Synthesis, provide reliable pathways, future research will likely focus on discovering more efficient and novel routes. The exploration of new catalysts, particularly for reactions like palladium-catalyzed couplings, could enable more precise functionalization of the oxane ring. This could lead to derivatives with unique properties.
Current known transformations of this compound include oxidation of the amine group to oximes or nitriles, reduction to other amines, and nucleophilic substitution to form amides and other derivatives. Future studies may investigate more complex and selective transformations. The development of enzymatic or chemoenzymatic routes could offer highly specific modifications under mild conditions, reducing byproducts and improving sustainability. Exploring photochemical reactions could also unveil new reactivity patterns and allow for the synthesis of previously inaccessible structures.
Integration with Advanced High-Throughput Experimentation and Automation Platforms
The integration of this compound synthesis and application with high-throughput experimentation (HTE) and automation represents a significant leap forward. HTE allows for the rapid screening of vast arrays of catalysts and reaction conditions, which can be instrumental in optimizing existing synthetic protocols and discovering new ones. ethz.chnih.gov This data-driven approach can quickly identify conditions that maximize yield and purity while minimizing costs and reaction times. ethz.ch
Automation platforms can further enhance efficiency and reproducibility in the synthesis of this amine and its derivatives. xtalpi.comsynplechem.com Automated systems, including continuous-flow reactors, can enable around-the-clock synthesis with precise control over reaction parameters, which is particularly beneficial for industrial-scale production. xtalpi.comsynplechem.comnih.gov By combining HTE with automated synthesis, researchers can accelerate the design-make-test cycle, speeding up the discovery of new molecules with desired functionalities for applications in drug discovery and materials science. synplechem.com
Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Novel Syntheses
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and discovery. preprints.org These computational tools can analyze large datasets to predict reaction outcomes, including yields and potential side products, with increasing accuracy. cmu.edunih.gov For a compound like this compound, ML models can be trained to predict its reactivity in various chemical environments. nih.gov This predictive power can guide chemists in selecting the most promising reaction pathways, saving significant time and resources compared to traditional trial-and-error experimentation. preprints.org
Furthermore, generative AI models can design novel synthetic routes and even propose new derivatives of this compound with specific target properties. chemrxiv.org By integrating AI with quantum chemistry simulations, it's possible to gain deeper insights into reaction mechanisms and predict the properties of yet-to-be-synthesized molecules. preprints.org This synergy between AI and experimental chemistry will likely lead to the rapid discovery of new applications and more efficient production methods for this versatile amine. pku.edu.cnchemrxiv.org
Challenges and Opportunities in Expanding its Utility across Diverse Chemical Disciplines
The expansion of this compound's utility presents both challenges and significant opportunities. A primary challenge lies in optimizing its synthesis to be more cost-effective and scalable, mitigating issues like over-alkylation and the need for expensive solvents or catalysts. Overcoming these synthetic hurdles is crucial for its broader adoption in industrial applications.
The opportunities, however, are vast. As a versatile building block, it holds considerable potential in medicinal chemistry. Studies have already pointed to the potential antimicrobial and cytotoxic effects of derivatives, suggesting its promise as a scaffold for developing new therapeutic agents. In material science, its ability to be incorporated into polymers and resins opens doors for creating new materials with enhanced performance characteristics. The key opportunity lies in leveraging its unique structure—a combination of a cyclic ether and a secondary amine—to design molecules with novel functions across disciplines ranging from agrochemicals to specialty polymers.
Interdisciplinary Research Collaborations and Translational Pathways
Realizing the full potential of this compound will require robust interdisciplinary collaborations. The journey from a laboratory chemical to a valuable product necessitates a concerted effort from experts across multiple fields.
Chemistry and Engineering: Collaborations between synthetic organic chemists, computational chemists, and chemical engineers will be essential. chemrxiv.org Chemists can design and create new derivatives, while computational experts can use AI to predict properties and guide synthesis. preprints.org Chemical engineers can then develop and optimize scalable, automated manufacturing processes. synplechem.com
Medicinal Chemistry and Biology: To translate its potential into new medicines, chemists must work closely with pharmacologists and biologists. core.ac.uk This collaboration is vital for screening new derivatives for biological activity, understanding their mechanisms of action, and evaluating their potential as treatments for diseases like cancer or microbial infections.
Material Science: The development of new polymers and materials based on this compound will benefit from partnerships between organic chemists and material scientists. Together, they can design and test new materials with specific properties, such as thermal stability, conductivity, or biocompatibility.
These translational pathways, built on a foundation of interdisciplinary research, will be the primary driver for transforming the scientific potential of this compound into practical, real-world applications.
Q & A
Q. How can isotopic labeling (e.g., ¹³C) track reaction pathways in this compound-mediated CO2 capture?
- Methodological Answer : Synthesize ¹³C-labeled this compound. Monitor ¹³C NMR or GC-IRMS during CO2 adsorption to distinguish carbamate vs. bicarbonate pathways .
Data Contradiction Analysis
- Example : A study reports high CO2 adsorption despite low surface area.
- Resolution : Chemisorption dominates, independent of surface area. Use XPS to quantify amine sites and TPD-MS to assess binding strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
